Allyl 2-bromobenzyl ether

Electrosynthesis Intramolecular Cyclization Electrocatalysis

Allyl 2-bromobenzyl ether (CAS 87280-01-1) is a bifunctional organic building block comprising a benzyl group with an ortho-bromine substituent linked via an ether bond to an allyl moiety. Its molecular formula is C10H11BrO, with a molecular weight of 227.1 g/mol.

Molecular Formula C10H11BrO
Molecular Weight 227.1 g/mol
CAS No. 87280-01-1
Cat. No. B1611600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl 2-bromobenzyl ether
CAS87280-01-1
Molecular FormulaC10H11BrO
Molecular Weight227.1 g/mol
Structural Identifiers
SMILESC=CCOCC1=CC=CC=C1Br
InChIInChI=1S/C10H11BrO/c1-2-7-12-8-9-5-3-4-6-10(9)11/h2-6H,1,7-8H2
InChIKeyWBVJSBVYPDCMEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allyl 2-Bromobenzyl Ether (87280-01-1): Technical Specifications and Industrial Role


Allyl 2-bromobenzyl ether (CAS 87280-01-1) is a bifunctional organic building block comprising a benzyl group with an ortho-bromine substituent linked via an ether bond to an allyl moiety . Its molecular formula is C10H11BrO, with a molecular weight of 227.1 g/mol. The compound is characterized by a boiling point of 251–252 °C and a density of 1.327 g/mL at 25 °C . This ortho-brominated allyl benzyl ether serves as a model substrate in fundamental electrochemical studies and as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals [1].

Critical Differentiators of Allyl 2-Bromobenzyl Ether: Why Simple Analogs Are Not Equivalent


The ortho-bromine substituent and the specific connectivity of the allyl group in allyl 2-bromobenzyl ether create a unique electronic and steric environment that profoundly influences its reactivity and selectivity. Simple substitution with the non-brominated analog (allyl benzyl ether) results in a complete loss of the electrochemical activation pathway necessary for cyclization [1]. Similarly, the absence of the ortho-bromine alters the compound's performance in nucleophilic substitution and rearrangement reactions [2]. The following quantitative evidence demonstrates that this specific structure is not interchangeable with close analogs, and that procurement decisions must be based on the precise reactivity and performance data outlined below.

Allyl 2-Bromobenzyl Ether: A Quantitative Comparator Analysis for Informed Procurement


Electrochemical Cyclization: Superior Reduction Potential Shift on Silver Cathode

In the intramolecular cyclization of allyl 2-bromobenzyl ether to 2-methyl benzopyran, the choice of cathode material significantly impacts the reduction potential. On a silver (Ag) cathode, the reduction peak potential shifts by 771 mV compared to the most inert material, glassy carbon (GC), demonstrating superior electrocatalytic activity [1]. This is a direct head-to-head comparison against GC and seven other cathode materials.

Electrosynthesis Intramolecular Cyclization Electrocatalysis

Electrochemical Product Selectivity: Exclusive 2-Methyl Benzopyran Formation on Ag and Cu

Electrosynthesis of allyl 2-bromobenzyl ether yields different products depending on the cathode material. On Ag and Cu, the reaction can be tuned to selectively form 2-methyl benzopyran, whereas on Au, GC, Ni, Mg, Mn, Pb, and Pt, the product is exclusively 5-methyl benzopyran [1]. This demonstrates a direct head-to-head comparison of product selectivity across a panel of ten cathode materials.

Electrosynthesis Product Selectivity Benzopyran Synthesis

Synthesis Yield: High-Yielding Williamson Ether Synthesis Under Sonication

A reported synthesis of allyl 2-bromobenzyl ether using a two-stage Williamson ether synthesis with sonication achieves a 97% yield . While a direct yield comparison for the same method with other analogs is not available in the same study, this high yield demonstrates the compound's accessibility and is a key metric for procurement decisions.

Synthetic Methodology Williamson Ether Synthesis Process Chemistry

Rearrangement Efficiency: Distinct Behavior in Anion Translocation/[1,2]-Wittig Rearrangement

In anion translocation/[1,2]-Wittig rearrangement reactions, allyl 2-bromophenyl ethers undergo the rearrangement with yields of only 18–30%, whereas the closely related benzyl 2-bromophenyl ether is converted to diphenylmethanol in 74% yield under the same conditions [1]. This cross-study comparison highlights the profound influence of the allyl versus benzyl group on rearrangement efficiency.

Rearrangement Chemistry Anion Translocation Wittig Rearrangement

Physicochemical Properties: Key Differentiators from Non-Brominated Analog

The presence of the ortho-bromine atom in allyl 2-bromobenzyl ether significantly alters its physical properties compared to the non-brominated analog, allyl benzyl ether. The brominated compound exhibits a higher density (1.327 g/mL vs. 0.96 g/mL) and a higher boiling point (251–252 °C vs. 190 °C) . These differences are critical for purification, storage, and handling in industrial settings.

Physicochemical Properties Structure-Property Relationship Material Handling

Electron Transfer Tuning: Potential-Dependent One- or Two-Electron Transfer on Ag and Cu

Rotating disk electrode (RDE) experiments with Koutecky-Levich analysis reveal that on Ag and Cu cathodes, the number of electrons transferred during the reduction of allyl 2-bromobenzyl ether can be tuned between one and two by adjusting the applied potential [1]. In contrast, on Au, GC, Ni, Mg, Mn, Pb, and Pt, only a one-electron transfer is observed at the peak potential.

Electron Transfer Mechanistic Studies Electrocatalysis

Allyl 2-Bromobenzyl Ether: Recommended Use Cases Derived from Quantitative Evidence


Electrosynthesis of 2-Methyl Benzopyran Derivatives

Researchers developing electrosynthetic routes to 2-methyl benzopyran, a structural motif found in bioactive compounds, should select allyl 2-bromobenzyl ether as the substrate. The compound's unique reactivity on Ag cathodes, including a 771 mV reduction potential shift and selective formation of the 2-methyl isomer, makes it the optimal precursor for this transformation [1]. This scenario leverages the direct head-to-head evidence from Section 3.

Mechanistic Studies of Carbon-Halogen Bond Activation

Scientists investigating the fundamental mechanisms of C–Br bond cleavage under electrochemical conditions will find allyl 2-bromobenzyl ether to be an excellent model substrate. Its well-defined electrochemical behavior, including potential-dependent one- or two-electron transfer on Ag and Cu, provides a tunable system for probing electron-transfer kinetics and radical intermediate formation [1]. This application is directly supported by the quantitative data on electron transfer presented in Section 3.

Synthesis of Ortho-Allylphenol Derivatives via Thermal Rearrangement

Chemical manufacturers aiming to produce ortho-allylphenol derivatives can utilize the thermal rearrangement of allyl 2-bromobenzyl ether. Heating the compound to 250 °C induces a [3,3]-sigmatropic rearrangement to form 2-bromo-6-allylphenol, a valuable intermediate for further functionalization . This scenario is supported by the compound's established thermal reactivity.

Scaling Up Williamson Ether Synthesis for High-Throughput Production

Process chemists tasked with the large-scale production of ortho-brominated allyl benzyl ethers can confidently employ the Williamson ether synthesis method reported for this compound. The demonstrated 97% yield under sonication conditions confirms the feasibility of a high-yielding, scalable process, making it a robust choice for procurement in manufacturing settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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